molecular formula C17H22N2O4 B11072915 Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate

Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate

Cat. No.: B11072915
M. Wt: 318.4 g/mol
InChI Key: LZMZMUIFKLCTPC-UHFFFAOYSA-N
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Description

METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinyl group attached to a phenyl ring, which is further connected to a methyl acetate group. The presence of the diethylamino group adds to its chemical versatility, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-diethylamino-2,5-dioxo-1-pyrrolidinyl)phenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents that promote green chemistry principles is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{4-[3-(DIMETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE
  • ETHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE
  • METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE

Uniqueness

METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 2-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetate

InChI

InChI=1S/C17H22N2O4/c1-4-18(5-2)14-11-15(20)19(17(14)22)13-8-6-12(7-9-13)10-16(21)23-3/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

LZMZMUIFKLCTPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

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